molecular formula C46H38Br2Cl2N4 B1680146 Unii-KC1uxa6R4Z CAS No. 850807-63-5

Unii-KC1uxa6R4Z

Cat. No. B1680146
M. Wt: 877.5 g/mol
InChI Key: DGBVSSXGHKAASQ-UHFFFAOYSA-L
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Description

Unii-KC1uxa6R4Z, also known as RSM-932A, is a compound with the molecular formula C46H38Cl2N4.2Br . It is a selective inhibitor of choline kinase α (CHOKα), inducing apoptosis via CHOP signaling and endoplasmic reticulum (ER) stress in various cancer cells.

Scientific Research Applications

Nanoparticle Synthesis and Applications

Nanoparticle synthesis is a key area of scientific research with broad applications across industries, including electronics, medicine, and materials science. The process of developing new materials, such as inorganic nanoparticles, plays a critical role in advancing technology and improving product functionalities. For instance, the progression from vacuum tubes to semiconductor devices has been significantly influenced by discoveries in material science, particularly in the synthesis of novel semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).

Radioactive Contaminant Capture

Another important application of scientific research is in the capture and containment of radioactive contaminants. This is particularly relevant in the context of nuclear energy production, where the reprocessing of used nuclear fuel and the management of radioactive waste are critical challenges. Techniques for capturing volatile radioactive nuclides, such as iodine and krypton, from off-gas streams have been developed to mitigate environmental and health impacts. Metal-organic frameworks (MOFs) have shown promise as effective sorbents for this purpose (Nandanwar et al., 2016).

Electrochemical Treatment of Used Nuclear Fuel

The electrochemical treatment of used nuclear fuel, or pyroprocessing, represents a significant advancement in nuclear fuel reprocessing technology. This method offers the potential for more efficient fuel utilization and reduced high-level waste generation. The safeguarding of this process, especially the electrorefiner unit, is crucial to prevent the diversion of plutonium-containing materials. Innovative techniques, including multivariate analysis, have been applied to ensure the effective monitoring and control of the process (Rappleye, Jeong, & Simpson, 2015).

Ion Implantation in Nuclear Materials

Ion implantation is used in nuclear materials research to study the behavior of fission products in nuclear fuels such as UO2 and UN. This method provides insights into radiation damage formation and recovery, as well as the behavior of fission products within the fuel matrix. Understanding these interactions is crucial for improving the performance and safety of nuclear reactors (Matzke & Turos, 1992).

properties

IUPAC Name

1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38Cl2N4.2BrH/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40;;/h3-30H,31-32H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBVSSXGHKAASQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38Br2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-([1,1'-Biphenyl]-4,4'-diylbis(methylene))bis(4-((4-chlorophenyl)(methyl)amino)quinolin-1-ium) bromide

CAS RN

850807-63-5
Record name RSM-932A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850807635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RSM-932A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC1UXA6R4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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